4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one is a synthetic compound characterized by its unique pyridazinone structure, which includes a chloro group at the fourth position and a phenylpropylamino substituent at the fifth position. This compound is classified under pyridazines, a group of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.
The molecular formula of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one is , with a molecular weight of approximately 265.72 g/mol. The compound features a pyridazinone core, which contributes to its stability and reactivity in various
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for further study.
The biological activity of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one has been investigated in various studies. Compounds with similar structures have shown potential as:
The synthesis of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one typically involves multi-step organic synthesis techniques:
These methods allow for the controlled synthesis of the compound while enabling modifications to enhance its properties.
4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one has potential applications in various fields:
Interaction studies are crucial for understanding how 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one interacts with biological targets:
These studies are vital for optimizing the compound's therapeutic profile and understanding its pharmacodynamics.
Several compounds share structural similarities with 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one, each exhibiting unique properties:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 4-Chloro-5-hydroxypyridazin-3(2H)-one | Hydroxyl group at position five | 0.66 |
| 4,5-Dichloro-3(2H)-pyridazinone | Two chloro groups at positions four and five | 0.76 |
| 5-Amino-4-chloropyridazin-3(2H)-one | Amino group at position five | 0.67 |
| 4-Chloro-5-methoxypyridazin-3(2H)-one | Methoxy group at position five | 0.62 |
| 4,5-Dichloro-2-methylpyridazin-3(2H)-one | Methyl substitution at position two | 0.66 |
These compounds illustrate variations in substituents that may affect their biological activity and applications, highlighting the uniqueness of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one as a potentially valuable candidate in medicinal chemistry and agricultural applications.